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Compound of Interest

Compound Name: 5-Vinylisoxazole

CAS No.: 21169-68-6

Cat. No.: B12908037

Get Quote

Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 5-vinylisoxazole, a critical heterocyclic building block in drug

discovery. Unlike standard alkyl-isoxazoles, the 5-vinyl derivative exhibits unique fragmentation

pathways driven by the conjugation of the vinyl group with the isoxazole core. This document

compares its performance and spectral signature against key alternatives—specifically its

positional isomer 3-vinylisoxazole and the saturated analog 5-ethylisoxazole—to aid in

unambiguous structural elucidation.

Mechanistic Fragmentation Analysis
The fragmentation of 5-vinylisoxazole (

, MW 95.10) under Electron Ionization (EI) is governed by the lability of the N–O bond, a
characteristic feature of the isoxazole nucleus. However, the presence of the vinyl group at the
C5 position introduces specific resonance-stabilized intermediates that differ significantly from
alkyl variants.
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Primary Fragmentation Pathway: The N-O Bond
Cleavage
Upon ionization, the molecular ion (

, m/z 95) undergoes homolytic cleavage of the weak N–O bond. This is the initiating event for
two competing pathways:

Pathway A (Ring Contraction): The ring-opened intermediate rearranges to form a

vinylazirine cation. This unstable intermediate often expels a neutral aldehyde or ketone

fragment.

Pathway B (Skeletal Rearrangement): The ring opens to form a vinyl-substituted nitrene or

ketene intermediate, followed by the loss of small neutral molecules such as carbon

monoxide (CO) or hydrogen cyanide (HCN).

The "Vinyl Effect"
Unlike alkyl groups, the vinyl substituent allows for extended conjugation. In 5-vinylisoxazole,

the fragmentation is often dominated by the loss of CO (28 Da) and HCN (27 Da), rather than

the loss of the substituent itself. This contrasts with 5-alkylisoxazoles, which frequently show

-cleavage of the alkyl chain.

Key Diagnostic Ions:
m/z 95 (

): Molecular ion, typically of moderate intensity.

m/z 67 (

): Loss of carbonyl from the ring-opened ketene intermediate.

m/z 54 (

): Loss of acetonitrile-like fragment (characteristic of 5-substitution).

m/z 39 (
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): Cyclopropenyl cation, highly abundant due to the vinyl group.

Visualizing the Fragmentation Pathway[1][2]
The following diagram illustrates the proposed fragmentation mechanism for 5-vinylisoxazole,

highlighting the critical N-O cleavage and subsequent rearrangements.
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Caption: Figure 1. Proposed mass spectrometry fragmentation pathways for 5-vinylisoxazole
showing competing azirine and ketene intermediates.
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Comparative Analysis: 5-Vinylisoxazole vs.
Alternatives
Distinguishing 5-vinylisoxazole from its isomers is a common analytical challenge. The table

below summarizes the spectral differences between the target molecule, its positional isomer

(3-vinylisoxazole), and a saturated analog (5-ethylisoxazole).

Table 1: Spectral Fingerprint Comparison
Feature

5-Vinylisoxazole

(Target)
3-Vinylisoxazole

(Isomer)
5-Ethylisoxazole

(Analog)

Molecular Ion (

)
m/z 95 (Moderate) m/z 95 (Strong) m/z 97 (Weak)

Base Peak m/z 39 or 67 m/z 54 or 55
m/z 69 (

)

Primary Loss
-CO (28): Ring

cleavage is dominant.

-HCN (27): N-O

cleavage followed by

nitrile loss.

-C2H4 (28):

McLafferty

rearrangement (if

applicable) or alkyl

loss.

Mechanism
Ring opening

Vinylketene formation.

Ring opening

Vinyl nitrile formation.

-cleavage of ethyl

group is common.

Diagnostic Ratio
High m/z 67 / m/z 95

ratio.

High m/z 54 / m/z 95

ratio.

Presence of m/z 82 (

).

Analysis of Alternatives
Vs. 3-Vinylisoxazole: The 3-isomer tends to fragment to form stable nitrile species more

readily than the 5-isomer. In 5-vinylisoxazole, the vinyl group is adjacent to the oxygen,

facilitating the expulsion of CO to form stable hydrocarbon cations.
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Vs. 5-Ethylisoxazole: The saturated ethyl group introduces the possibility of McLafferty-like

hydrogen transfers, which are forbidden in the vinyl analog due to unsaturation. The ethyl

analog will show a loss of methyl radical (m/z 82), a pathway absent in the vinyl compound.

Validated Experimental Protocol
To ensure reproducible fragmentation data, the following protocol is recommended. This

workflow minimizes thermal degradation, which is a risk for unstable isoxazoles.

Sample Preparation
Solvent: Dissolve 1 mg of 5-vinylisoxazole in 1 mL of HPLC-grade Methanol or Acetonitrile.

Avoid protic solvents if derivatization is suspected.

Concentration: Dilute to 10 µg/mL for direct infusion or 100 µg/mL for GC-MS injection.

Instrument Parameters (GC-MS)
Inlet Temperature: 200°C (Keep low to prevent thermal ring opening prior to ionization).

Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm.

Carrier Gas: Helium at 1.0 mL/min constant flow.

Ionization: Electron Ionization (EI) at 70 eV.[1]

Scan Range: m/z 30 – 300.

Data Validation Step
Self-Check: Verify the presence of the m/z 95 molecular ion. If m/z 95 is absent and only m/z

55/43 are seen, thermal degradation has occurred in the inlet. Lower the inlet temperature by

20°C and re-inject.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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